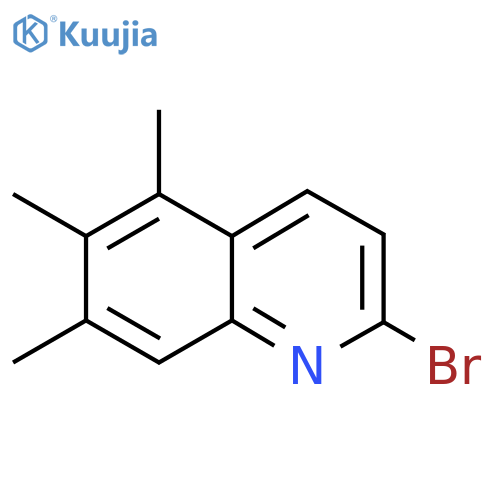Cas no 1378259-45-0 (2-Bromo-5,6,7-trimethylquinoline)

1378259-45-0 structure
商品名:2-Bromo-5,6,7-trimethylquinoline
CAS番号:1378259-45-0
MF:C12H12BrN
メガワット:250.134382247925
CID:5060808
2-Bromo-5,6,7-trimethylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5,6,7-trimethylquinoline
- 2-Bromo-5,6,7-trimethylquinoline
-
- インチ: 1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3
- InChIKey: IOXJUPSSRWMQMO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C(C=C(C)C(C)=C2C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 207
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-Bromo-5,6,7-trimethylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257685-10g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 10g |
$2127 | 2021-08-18 | |
| Chemenu | CM257685-1g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 1g |
$687 | 2021-08-18 | |
| Chemenu | CM257685-1g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 1g |
$728 | 2022-06-13 | |
| Chemenu | CM257685-5g |
2-Bromo-5,6,7-trimethylquinoline |
1378259-45-0 | 97% | 5g |
$1557 | 2021-08-18 |
2-Bromo-5,6,7-trimethylquinoline 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1378259-45-0 (2-Bromo-5,6,7-trimethylquinoline) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
